(-)-beta-Sitosterol

Catalog No.
S521044
CAS No.
83-46-5
M.F
C29H50O
M. Wt
414.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(-)-beta-Sitosterol

CAS Number

83-46-5

Product Name

(-)-beta-Sitosterol

IUPAC Name

(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

Molecular Formula

C29H50O

Molecular Weight

414.7 g/mol

InChI

InChI=1S/C29H50O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h10,19-21,23-27,30H,7-9,11-18H2,1-6H3/t20-,21-,23+,24+,25-,26+,27+,28+,29-/m1/s1

InChI Key

KZJWDPNRJALLNS-VJSFXXLFSA-N

SMILES

Array

solubility

10 mg/mL

Synonyms

24-ethylcholest-5-en-3 beta-ol, 24-ethylcholesterol, 3beta-sitosterol, 3beta-stigmast-5-en-3-ol, beta-sitosterol, clionasterol, gamma-sitosterol, Harzol, sitosterol, sitosterol, (3beta)-isomer, sitosterol, (3beta,24xi)-isomer, sitosterol, 26-(14)C-labeled, stigmast-5-en-3-ol, (3beta,24S)-

Canonical SMILES

CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C

Isomeric SMILES

CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C(C)C

The exact mass of the compound sitosterol is 414.3862 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 49083. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Biological Factors - Phytochemicals - Phytosterols - Sitosterols - Supplementary Records. It belongs to the ontological category of 3beta-sterol in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Lipids -> Sterol Lipids [ST] -> Sterols [ST01] -> Stigmasterols and C24-ethyl derivatives [ST0104]. However, this does not mean our product can be used or applied in the same or a similar way.

(-)-beta-Sitosterol (CAS 83-46-5) is a primary plant-derived sterol (phytosterol) characterized by a saturated C22-C23 bond and a distinctive ethyl group at the C24 position. In industrial and pharmaceutical procurement, it serves as a critical structural lipid for advanced lipid nanoparticles (LNPs), a membrane-stabilizing agent in liposomes, and a defined precursor for semi-synthetic steroids . Unlike highly variable crude phytosterol extracts, high-purity (-)-beta-sitosterol offers precise control over lipid bilayer dynamics, heavily influencing membrane fluidity, elasticity, and permeability[1]. Its specific stereochemistry and alkyl tail structure make it a high-performance alternative to mammalian cholesterol in next-generation nucleic acid delivery systems, where structural lipid selection directly dictates nanoparticle morphology and intracellular payload release.

Generic substitution of (-)-beta-sitosterol with other sterols or crude mixtures fundamentally compromises formulation performance and reproducibility. Substituting with mammalian cholesterol eliminates the C24 ethyl group, which is structurally required to induce the polyhedral nanoparticle morphology that drives high endosomal escape in LNPs [1]. Conversely, substituting with the closely related plant sterol stigmasterol introduces a C22 double bond that alters acyl chain ordering, resulting in a failure to adequately reduce water permeability in phospholipid bilayers [2]. Furthermore, procuring crude mixed phytosterols—which typically contain fluctuating ratios of sitosterol (40-60%), campesterol (20-30%), and stigmasterol—introduces severe batch-to-batch variability, causing unpredictable multilamellarity and inconsistent drug release profiles in strictly regulated pharmaceutical applications [3].

Endosomal Escape and mRNA Transfection Enhancement

The incorporation of the C24 ethyl group in (-)-beta-sitosterol fundamentally alters the structural biology of lipid nanoparticles. Compared to standard cholesterol, replacing the sterol fraction with (-)-beta-sitosterol shifts LNP morphology from spherical to highly faceted, polyhedral structures [1]. This morphological change dramatically enhances membrane destabilization and endosomal escape, resulting in up to a 10- to 200-fold increase in mRNA transfection efficiency depending on the cell line [1].

Evidence DimensionmRNA transfection efficiency
Target Compound DataUp to 200-fold increase in transfection (polyhedral LNP morphology)
Comparator Or BaselineCholesterol (spherical LNP morphology, baseline efficiency)
Quantified Difference10x to 200x higher transfection efficiency
ConditionsmRNA-loaded LNPs in macrophage and HeLa cell lines

Procuring (-)-beta-sitosterol over cholesterol allows formulators to drastically lower the required nucleic acid dose in LNP vaccines and gene therapies.

Phospholipid Bilayer Water Permeability Control

In liposomal formulations, the structural nuances of the sterol tail dictate membrane barrier function. While (-)-beta-sitosterol effectively orders phospholipid acyl chains and strongly reduces water permeability, stigmasterol fails to achieve this due to the trans double bond at C22 [1]. Head-to-head NMR and permeability studies demonstrate that (-)-beta-sitosterol is the most effective phytosterol for reducing aqueous leakage in POPC membranes, whereas stigmasterol has no significant effect on water permeability [1].

Evidence DimensionBilayer water permeability reduction
Target Compound DataHighly effective reduction in permeability (strong acyl chain ordering)
Comparator Or BaselineStigmasterol (no significant effect on water permeability)
Quantified DifferenceComplete divergence in barrier function efficacy
ConditionsPOPC/sterol multilamellar vesicles (MLVs) at 25 °C

Buyers formulating liposomes for hydrophilic APIs must select (-)-beta-sitosterol over stigmasterol to prevent premature drug leakage and ensure shelf-life stability.

Elimination of Formulation Variability vs. Crude Phytosterols

Commercial crude phytosterols are highly heterogeneous, typically containing only 40-60% beta-sitosterol alongside 20-38% campesterol and stigmasterol [1]. This variability is detrimental in nanomedicine, as different phytosterols induce conflicting internal LNP structures; for example, campesterol and stigmastanol induce multilamellarity, whereas pure beta-sitosterol maintains a uniform core/shell or polyhedral structure[2]. Procuring >98% pure (-)-beta-sitosterol eliminates this structural variance.

Evidence DimensionSterol impurity profile and structural consistency
Target Compound Data>98% purity, consistent polyhedral/core-shell LNP structure
Comparator Or BaselineCrude phytosterols (40-60% purity, unpredictable multilamellarity)
Quantified Difference>38% reduction in structurally disruptive sterol impurities
ConditionsPharmaceutical lipid excipient sourcing and LNP self-assembly

High-purity (-)-beta-sitosterol is mandatory for regulatory compliance and consistent pharmacokinetic profiles, whereas crude mixtures risk batch failure.

Mitigation of Protumoral LNP Metabolites in Oncology

The metabolic fate of the structural lipid is critical in oncology-focused LNPs. Cholesterol in LNPs can be oxidized into protumoral metabolites, such as 7-ketocholesterol and 5,6-epoxycholesterol, which have been shown to decrease overall survival in tumor models [1]. (-)-beta-sitosterol possesses distinct anti-inflammatory properties and avoids these specific cholesterol-associated protumoral metabolic pathways, making it a safer structural lipid choice for cancer therapeutics [1].

Evidence DimensionGeneration of protumoral oxysterols
Target Compound DataAvoids 7-ketocholesterol formation; exhibits anti-inflammatory properties
Comparator Or BaselineCholesterol (generates protumoral 7-ketocholesterol and 5,6-epoxycholesterol)
Quantified DifferencePrevention of carrier-induced tumor exacerbation
ConditionsLNP carriers evaluated in in vivo tumor models

For oncology drug delivery, replacing cholesterol with (-)-beta-sitosterol prevents the LNP carrier itself from inadvertently stimulating tumor growth.

Next-Generation mRNA Lipid Nanoparticles (LNPs)

(-)-beta-Sitosterol is a highly efficient structural lipid for advanced mRNA vaccines and gene therapies. By replacing cholesterol, it induces a highly faceted, polyhedral LNP morphology that maximizes endosomal escape, allowing for significant dose-sparing of expensive nucleic acid payloads[1].

Stable Liposomal Drug Delivery Systems

For formulations encapsulating water-soluble active pharmaceutical ingredients (APIs), (-)-beta-sitosterol is selected over stigmasterol to tightly regulate membrane fluidity. Its saturated C22-C23 bond ensures maximum acyl chain ordering, preventing premature aqueous drug leakage and improving shelf-life stability [2].

High-Purity Precursor for Steroid Semi-Synthesis

While stigmasterol is often used in bulk syntheses, pure (-)-beta-sitosterol is procured as a precise starting material for specific steroidal drugs where the C22 double bond of stigmasterol would cause unwanted side reactions during downstream modifications [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

9.3

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

414.386166214 Da

Monoisotopic Mass

414.386166214 Da

Heavy Atom Count

30

Appearance

Solid powder

Melting Point

140 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

S347WMO6M4

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 98 of 99 companies (only ~ 1% companies provided GHS information). For more detailed information, please visit ECHA C&L website

MeSH Pharmacological Classification

Hypolipidemic Agents

Other CAS

83-46-5
68555-08-8

Wikipedia

Beta-Sitosterol
Terpineol

Use Classification

Cosmetics -> Emulsion stabilizing; Skin conditioning; Stabilizing

Dates

Last modified: 08-15-2023
1: Paniagua-Pérez R, Flores-Mondragón G, Reyes-Legorreta C, Herrera-López B, Cervantes-Hernández I, Madrigal-Santillán O, Morales-González JA, Álvarez-González I, Madrigal-Bujaidar E. EVALUATION OF THE ANTI-INFLAMMATORY CAPACITY OF BETA-SITOSTEROL IN RODENT ASSAYS. Afr J Tradit Complement Altern Med. 2016 Nov 23;14(1):123-130. doi: 10.21010/ajtcam.v14i1.13. eCollection 2017. PubMed PMID: 28480389; PubMed Central PMCID: PMC5411862.
2: Bin Sayeed MS, Ameen SS. Beta-Sitosterol: A Promising but Orphan Nutraceutical to Fight Against Cancer. Nutr Cancer. 2015;67(8):1214-20. doi: 10.1080/01635581.2015.1087042. Epub 2015 Oct 16. Review. PubMed PMID: 26473555.
3: Imanaka H, Koide H, Shimizu K, Asai T, Kinouchi Shimizu N, Ishikado A, Makino T, Oku N. Chemoprevention of tumor metastasis by liposomal beta-sitosterol intake. Biol Pharm Bull. 2008 Mar;31(3):400-4. PubMed PMID: 18310900.
4: Yuk JE, Woo JS, Yun CY, Lee JS, Kim JH, Song GY, Yang EJ, Hur IK, Kim IS. Effects of lactose-beta-sitosterol and beta-sitosterol on ovalbumin-induced lung inflammation in actively sensitized mice. Int Immunopharmacol. 2007 Dec 5;7(12):1517-27. Epub 2007 Aug 30. PubMed PMID: 17920528.
5: Park C, Moon DO, Rhu CH, Choi BT, Lee WH, Kim GY, Choi YH. Beta-sitosterol induces anti-proliferation and apoptosis in human leukemic U937 cells through activation of caspase-3 and induction of Bax/Bcl-2 ratio. Biol Pharm Bull. 2007 Jul;30(7):1317-23. PubMed PMID: 17603173.
6: Wilt TJ, MacDonald R, Ishani A. beta-sitosterol for the treatment of benign prostatic hyperplasia: a systematic review. BJU Int. 1999 Jun;83(9):976-83. Review. PubMed PMID: 10368239.
7: Berges RR, Windeler J, Trampisch HJ, Senge T. Randomised, placebo-controlled, double-blind clinical trial of beta-sitosterol in patients with benign prostatic hyperplasia. Beta-sitosterol Study Group. Lancet. 1995 Jun 17;345(8964):1529-32. PubMed PMID: 7540705.

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